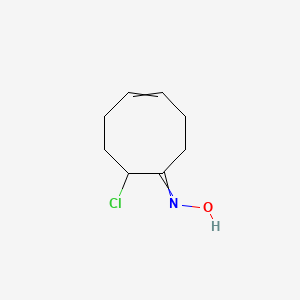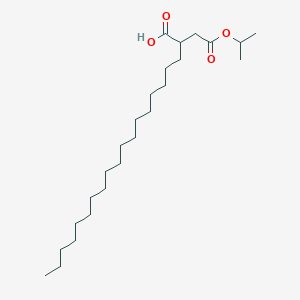
2-(2-Oxo-2-propan-2-yloxyethyl)icosanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Oxo-2-propan-2-yloxyethyl)icosanoic acid is a complex organic compound with a long carbon chain and multiple functional groups It is characterized by the presence of a carboxylic acid group, a ketone group, and an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-2-propan-2-yloxyethyl)icosanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of enolate ions, where the nucleophilic enolate ion reacts with an electrophilic alkyl halide in an S_N2 reaction . This process can be followed by further functionalization to introduce the ketone and ether groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of specialized reactors and catalysts to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Oxo-2-propan-2-yloxyethyl)icosanoic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The ether linkage can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-(2-Oxo-2-propan-2-yloxyethyl)icosanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving lipid metabolism and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(2-Oxo-2-propan-2-yloxyethyl)icosanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, the compound may act as a substrate for enzymes involved in lipid metabolism, leading to the formation of various metabolites. The exact pathways can vary depending on the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Arachidic acid (Eicosanoic acid): A long-chain fatty acid with similar structural features but lacking the ketone and ether groups.
2-Quinolinecarboxylic acid (2-oxo-2-propan-2-yloxyethyl) ester: A compound with a similar ether linkage but different core structure.
Uniqueness
2-(2-Oxo-2-propan-2-yloxyethyl)icosanoic acid is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
72906-44-6 |
|---|---|
Formule moléculaire |
C25H48O4 |
Poids moléculaire |
412.6 g/mol |
Nom IUPAC |
2-(2-oxo-2-propan-2-yloxyethyl)icosanoic acid |
InChI |
InChI=1S/C25H48O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(25(27)28)21-24(26)29-22(2)3/h22-23H,4-21H2,1-3H3,(H,27,28) |
Clé InChI |
IBSMGVZOSOGWOK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC(CC(=O)OC(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



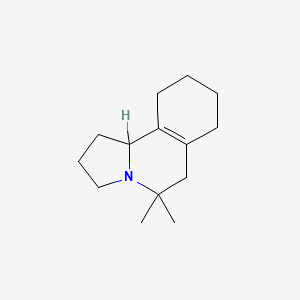
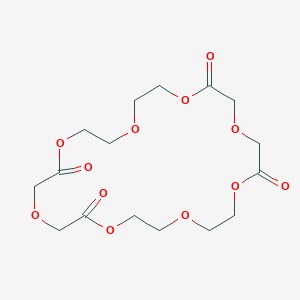
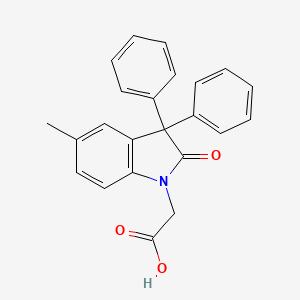
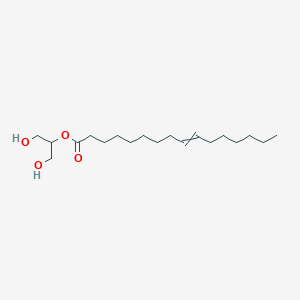
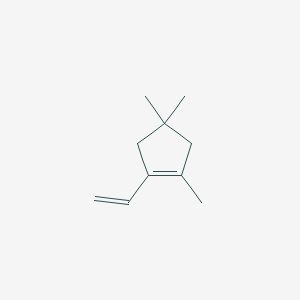
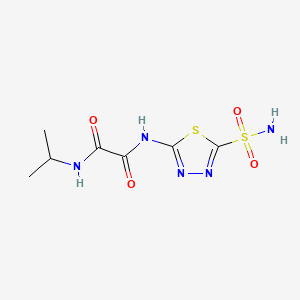


![3-Chloropyrazino[2,3-F]quinoxaline](/img/structure/B14454845.png)

